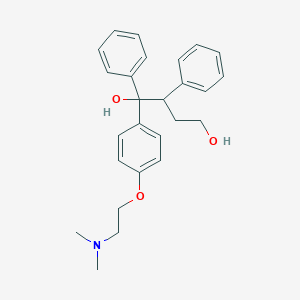

1-(4-(2-(Diméthylamino)éthoxy)phényl)-1,2-diphénylbutane-1,4-diol

Vue d'ensemble

Description

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol, also known as DMADP, is an organic compound belonging to the family of diphenylbutane-1,4-diols. It is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other compounds. DMADP has a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry.

Applications De Recherche Scientifique

Agents antifongiques

Le composé a été étudié pour son activité antifongique. Des chercheurs ont synthétisé de nouveaux dérivés en faisant réagir du 4-(2-(diméthylamino)éthoxy)-3-méthoxy-benzaldéhyde avec divers dérivés d’acétophénone. Des réactions de cyclocondensation ultérieures ont donné des 3-aryl-5-(4-(2-(diméthylamino)éthoxy)-3-méthoxyphényl)-4,5-dihydro-1H-pyrazole-1-carbaldéhydes. Ces composés ont présenté des propriétés antifongiques contre plusieurs espèces fongiques, les dérivés de chalcone montrant généralement une meilleure activité que les pyrazolines .

Électroluminescence

Bien que non explorées de manière approfondie, les performances d’électroluminescence du composé ont été étudiées. Des recherches supplémentaires sont nécessaires pour comprendre ses applications potentielles dans les diodes électroluminescentes organiques (OLED) et autres dispositifs optoélectroniques .

Chimie stilbénoïde

En tant que stilbénoïde, ce composé appartient à une classe de produits naturels connus pour leurs activités biologiques diverses. Les chercheurs ont exploré sa réactivité chimique et ses applications potentielles en chimie synthétique .

Mécanisme D'action

Target of Action

The primary target of this compound is the estrogen receptor (ER) . The ER plays a crucial role in many biological processes, including the regulation of the menstrual cycle, development of secondary sexual characteristics, and maintenance of pregnancy.

Mode of Action

This compound acts as an antiestrogen . It binds to the estrogen receptor, blocking the binding of estrogen and inhibiting the receptor’s activity. This results in a decrease in the transcription of estrogen-responsive genes and a reduction in the production of proteins associated with these genes .

Biochemical Pathways

The compound’s antiestrogenic activity affects various biochemical pathways. For instance, it can inhibit the proliferation of ER-positive human breast cancer cells . The compound’s specific binding affinity for ER in these cells supports an ER-dependent mechanism of action .

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the bile and urine .

Result of Action

The compound’s action results in the inhibition of the growth of ER-positive cells in an estradiol-reversible manner . . This suggests that the compound’s effects are specific to ER-positive cells.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other compounds, such as estradiol, can reverse the antiproliferative activities of this compound . Additionally, factors such as pH, temperature, and the presence of certain enzymes can affect the compound’s stability and activity.

Analyse Biochimique

Cellular Effects

It’s known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary significantly depending on the type of cell and the specific cellular context.

Molecular Mechanism

It’s known that the compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol can vary with different dosages in animal models. Specific information on threshold effects, toxic or adverse effects at high doses is currently limited .

Metabolic Pathways

It’s known that the compound can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO3/c1-27(2)18-20-30-24-15-13-23(14-16-24)26(29,22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,25,28-29H,17-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILUUGLLYLAHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(CCO)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301167583 | |

| Record name | 1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89778-79-0 | |

| Record name | 1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89778-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Butanediol, 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)